Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate
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Overview
Description
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate: is an organic compound with the molecular formula C20H18N2O2. It is characterized by the presence of cyano groups and phenyl rings, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-phenylacrylonitrile.
Cyclization: The intermediate undergoes cyclization with methyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenyl rings and cyano groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate exerts its effects involves interactions with various molecular targets. The cyano groups and phenyl rings can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-5-phenyl-2-pentenoate
- Methyl 5-(2-cyanophenyl)-5-phenyl-2-pentenoate
- Methyl 5-cyano-5-(4-cyanophenyl)-5-phenyl-2-pentenoate
Uniqueness
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate is unique due to the presence of both cyano groups and phenyl rings, which provide a distinct reactivity profile
Properties
IUPAC Name |
methyl (E)-5-cyano-5-(2-cyanophenyl)-5-phenylpent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-12H,13H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCOSMQTIBJGF-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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